3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)4-3-9-11-6-8(15-9)7-2-1-5-14-7/h1-2,5-6H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWLOKPGRAJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(O2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Furan 2 Yl 1,3 Oxazol 2 Yl Propanoic Acid and Its Analogues
Retrosynthetic Strategies for the 1,3-Oxazole Core Bearing Furan (B31954) and Propanoic Acid Substituents
Retrosynthetic analysis of the target molecule, 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid, reveals several key disconnections that inform the primary synthetic routes. The 1,3-oxazole ring is a five-membered heterocycle whose synthesis typically involves the formation of C-O and C=N bonds in a cyclization step.
A primary retrosynthetic disconnection breaks the oxazole (B20620) ring into two key synthons. This can be conceptualized in a few ways:
Disconnection A (C2-N3 and C5-O1 bond cleavage): This approach leads back to an α-acylamino ketone precursor. For the target molecule, this would involve a precursor derived from a furan-containing α-haloketone and an amide bearing the propanoic acid chain (or a protected version thereof). This strategy is foundational to classical methods like the Robinson-Gabriel synthesis.
Disconnection B (C2-O1 and C5-N3 bond cleavage): This pathway suggests a condensation between a carboxylic acid derivative (for the C2-substituent) and an α-amino ketone (for the C5-substituent). In this case, it would involve a derivative of succinic acid and a 2-amino-1-(furan-2-yl)ethan-1-one.
Disconnection C (Van Leusen Approach): A highly effective strategy for 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org Retrosynthetically, this disconnects the C4-C5 bond, leading back to furan-2-carboxaldehyde and a TosMIC derivative that would ultimately form the C2-propanoic acid side chain. This is a powerful method for installing the furan-2-yl group at the C5 position. nih.gov
These retrosynthetic pathways highlight the key starting materials required: a furan-containing building block, a C3-dicarboxylic acid derivative (like succinic acid or its anhydride), and a source for the oxazole's N1-C2 fragment, which could be an isocyanide or an amide. The choice of strategy often depends on the availability of starting materials and the desired functional group tolerance.
Classical and Modern Approaches to 1,3-Oxazole Ring Construction
The construction of the 1,3-oxazole ring is a well-established field in heterocyclic chemistry, with a range of methods from classical cyclodehydrations to modern metal-catalyzed reactions.
The Robinson-Gabriel synthesis is a cornerstone of classical oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.compharmaguideline.com This reaction, first described in 1909 and 1910, typically utilizes strong acids like sulfuric acid or polyphosphoric acid to effect the ring closure. wikipedia.orgpharmaguideline.com
The general mechanism involves the protonation of the acylamino ketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. While robust, the harsh acidic conditions can limit its application with sensitive functional groups. Modifications to this method have been developed to improve yields and expand its scope. For instance, the Wipf variation uses triphenylphosphine and iodine for the cyclodehydration of β-keto amides under milder conditions. wikipedia.org
| Reaction | Description | Key Reagents | Typical Conditions |
| Robinson-Gabriel Synthesis | Cyclodehydration of a 2-acylamino ketone. | H₂SO₄, POCl₃, PCl₅, Polyphosphoric acid | High temperature, acidic |
| Wipf Variation | Cyclodehydration of β-keto amides derived from amino acids. | PPh₃, I₂, triethylamine | Milder conditions |
This table summarizes key features of cyclodehydration reactions for oxazole synthesis.
Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for the construction of oxazole rings, often offering milder conditions, higher efficiency, and greater functional group tolerance than classical methods. organic-chemistry.org
Palladium, copper, gold, and ruthenium catalysts have all been employed effectively. organic-chemistry.org These reactions can proceed through various mechanisms, including:
Oxidative Cyclization: Copper-catalyzed tandem oxidative cyclization of enamides can yield 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org
Coupling and Cyclization: The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides 2,5-disubstituted oxazoles through a coupling step followed by in situ cyclization. organic-chemistry.org
Direct Arylation: Palladium catalysis can be used for the direct arylation of a pre-formed oxazole ring at either the C2 or C5 position, allowing for the late-stage introduction of substituents like the furan-2-yl group. nih.govbeilstein-journals.org The regioselectivity (C2 vs. C5) can often be controlled by the choice of ligand and solvent. nih.govbeilstein-journals.org
| Catalyst Type | Reaction Example | Key Features |
| Palladium (Pd) | Coupling of N-propargylamides with aryl iodides. | In situ cyclization, good for 2,5-disubstitution. organic-chemistry.org |
| Copper (Cu) | Oxidative cyclization of enamides. | Mild conditions (room temp), C-H functionalization. organic-chemistry.org |
| Gold (Au) | Gold-catalyzed heterocyclization of α-oxo gold carbenes with cyanamides. | Access to 2-amino-1,3-oxazoles. organic-chemistry.org |
This table highlights examples of metal-catalyzed reactions for oxazole synthesis.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazoles to reduce the use of hazardous substances, improve energy efficiency, and minimize waste. ijpsonline.com Key green approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in classical reactions like the Van Leusen synthesis. nih.gov It provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. ijpsonline.comnih.gov
Ultrasound-Mediated Synthesis: Sonochemistry utilizes ultrasonic waves to induce acoustic cavitation, which can enhance reaction rates and yields in heterocyclic synthesis. nih.gov
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a central tenet of green chemistry. For example, a modified Van Leusen reaction has been developed using β-cyclodextrin in water. nih.govtandfonline.com
Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents to improve atom economy and reduce waste. ijpsonline.com
These green methodologies not only make the synthesis of oxazoles more sustainable but can also provide access to novel derivatives under mild conditions. ijpsonline.comnih.gov
Strategies for Introducing the Furan-2-yl Substituent
The introduction of the furan-2-yl group at the C5 position of the oxazole ring is a critical step in the synthesis of the target molecule. Several methods are particularly well-suited for this transformation.
The Van Leusen oxazole synthesis is one of the most direct and widely used methods for preparing 5-substituted oxazoles. nih.govwikipedia.org This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org For the synthesis of this compound, furan-2-carboxaldehyde would be the key starting material. nih.govnih.gov The reaction proceeds through a [3+2] cycloaddition to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-(furan-2-yl)oxazole core. nih.gov This method is highly effective for installing aryl and heteroaryl groups at the C5 position. nih.gov
Another strategy involves the direct C-H arylation of a pre-formed oxazole ring. nih.gov Using palladium catalysis with specific ligands, it is possible to selectively couple an oxazole with a furan derivative (e.g., 2-bromofuran) at the C5 position. nih.govbeilstein-journals.org This approach is valuable for late-stage functionalization.
Finally, classical methods like the Robinson-Gabriel synthesis can be adapted by starting with a 2-acylamino-1-(furan-2-yl)ethan-1-one derivative. This precursor would already contain the furan-2-yl moiety destined for the C5 position of the final oxazole.
Elaboration of the Propanoic Acid Side Chain
The propanoic acid side chain at the C2 position can be introduced using several strategies, either by building it into one of the initial reactants or by functionalizing the oxazole ring after its formation.
One direct approach involves using a precursor that already contains the three-carbon chain. For example, in a Robinson-Gabriel type synthesis, the acylating agent could be derived from succinic acid or its anhydride (B1165640), such as succinic anhydride or methyl 3-(chloroformyl)propanoate. This would install a propanoate ester or carboxylic acid group directly.
Alternatively, the C2 position of the oxazole ring can be functionalized after the ring has been formed. The proton at the C2 position of an oxazole ring is the most acidic, allowing for deprotonation with a strong base (like n-butyllithium) to form a 2-lithiooxazole intermediate. pharmaguideline.com This nucleophilic species can then react with various electrophiles. To construct the propanoic acid side chain, the 2-lithiooxazole could be reacted with:
An epoxide like propylene oxide, followed by oxidation of the resulting alcohol.
An alkyl halide containing a protected carboxylic acid or ester function, such as ethyl 3-bromopropanoate.
A third approach involves metal-catalyzed cross-coupling reactions at the C2 position. If a 2-halooxazole is synthesized, it can undergo various palladium-catalyzed cross-coupling reactions to build the side chain.
A review of antimicrobial oxazole derivatives mentions the synthesis of propanoic acid derivatives, indicating the feasibility of incorporating this side chain for biological applications. nih.gov
Routes from Carboxylic Acid Precursors
The formation of the oxazole ring is a critical step in the synthesis of this compound. A common and effective approach involves the reaction of carboxylic acids or their activated derivatives with other reagents to form the heterocyclic ring. nih.gov Carboxylic acids are considered versatile, stable, and readily available starting materials for the creation of various heterocyclic compounds, including oxazoles. nih.gov
One general and highly efficient method for synthesizing substituted oxazoles proceeds directly from carboxylic acids. nih.gov This transformation can be achieved by activating the carboxylic acid in situ, followed by reaction with an appropriate partner to close the ring. For instance, a stable triflylpyridinium reagent can be employed to generate an acylpyridinium salt from a carboxylic acid. This intermediate is then trapped with reagents like isocyanoacetates or tosylmethyl isocyanide (TosMIC) to form the 4,5-disubstituted oxazole ring. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov
In the context of the target molecule, a plausible route would start with furan-2-carboxylic acid or a derivative. The furan-2-carboxylic acid would first be coupled with a suitable amino acid or an equivalent synthon that provides the necessary atoms for the oxazole ring and the propanoic acid side chain. Another approach involves the condensation of furan-2-carbaldehydes with malonic acid to produce 3-(furan-2-yl)propenoic acids, which can serve as precursors for further elaboration. nih.gov
Functional Group Transformations to Yield Propanoic Acid
An alternative synthetic strategy involves the formation of a furan-oxazole core bearing a functional group that can be converted into the propanoic acid moiety in a subsequent step. This approach allows for greater flexibility in the synthesis and can be advantageous if the propanoic acid group is not compatible with the conditions required for oxazole ring formation.
For example, a precursor molecule such as a 2-(chloromethyl)-5-(furan-2-yl)-1,3-oxazole could be synthesized first. The chloromethyl group can then be used as a handle for chain extension. Reaction with a cyanide source, such as sodium cyanide, would yield the corresponding nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would produce the desired carboxylic acid.
Another potential transformation involves the oxidation of a precursor containing an alcohol or aldehyde functional group at the appropriate position. For instance, a molecule like 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propan-1-ol could be oxidized using standard oxidizing agents (e.g., Jones reagent, PCC, or a Swern oxidation followed by a Pinnick oxidation) to afford the target propanoic acid. These multi-step sequences allow for the careful construction of the molecule by building upon a stable heterocyclic core.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields
Routes that build the oxazole ring from carboxylic acid precursors are often highly convergent and can be more efficient in terms of step economy. nih.gov For example, the direct synthesis of oxazoles from carboxylic acids using a triflylpyridinium reagent is noted for its high efficiency and broad applicability. nih.gov In the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, reactions of 3-(furan-2-yl)propenoic acids with arenes using Lewis acids like AlCl₃ have been shown to produce yields as high as 65%. nih.gov
Below is a comparative table of yields for analogous synthetic transformations reported in the literature.
| Precursor(s) | Reagents/Conditions | Product Type | Yield (%) |
| 3-(Furan-2-yl)propenoic acid, Benzene | AlCl₃, rt, 1 h | 3-Phenyl-3-(furan-2-yl)propanoic acid | 65% nih.gov |
| (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide, Aromatic Acid | POCl₃, reflux | 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | 73-93% mdpi.com |
| Furan-2-carboxylic acid | LDA, THF, -78 °C, CO₂ | Furan-2,5-dicarboxylic acid | 73% arkat-usa.org |
This table presents data for the synthesis of analogous or precursor compounds to illustrate typical yields in related heterocyclic chemistry.
Stereoselective Synthesis Considerations for Chiral Analogues (If Applicable)
While the target molecule, this compound, is not chiral, the synthesis of chiral analogues is a significant area of research, particularly for applications in medicinal chemistry. nih.gov If a substituent were introduced on the propanoic acid chain, for example at the alpha or beta position, a stereocenter would be created, necessitating stereoselective synthetic methods.
The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlights the importance of stereochemistry in biological activity. nih.gov In such cases, the synthesis might involve:
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material, such as a natural amino acid.
Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. This could include asymmetric hydrogenation of a double bond or an asymmetric alkylation.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
For example, in the synthesis of chiral propanoic acid derivatives, achieving a specific configuration (e.g., S-configuration) at a stereocenter has been shown to be crucial for antibacterial activity. nih.gov Preliminary structure-activity relationship studies have revealed that specific stereoisomers can exhibit significantly enhanced biological effects, underscoring the need for precise stereochemical control in the synthesis of such analogues. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 5 Furan 2 Yl 1,3 Oxazol 2 Yl Propanoic Acid
Reactivity of the 1,3-Oxazole Heterocycle
The 1,3-oxazole ring is an aromatic heterocycle characterized by its electron-deficient nature, a consequence of the electronegativity of its constituent oxygen and nitrogen atoms. This electronic property significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactions
The propanoic acid group at the C2 position is electron-withdrawing and would further deactivate this position. Therefore, any electrophilic attack on the oxazole (B20620) ring itself is highly unlikely. Instead, the electron-rich furan (B31954) ring is the more probable site for such reactions.
Nucleophilic Additions and Substitutions
Nucleophilic substitution on the oxazole ring is also an uncommon reaction. derpharmachemica.com The ease of displacement of a leaving group, such as a halogen, from the oxazole ring follows the order C2 > C4 > C5. derpharmachemica.com For 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid, which lacks a suitable leaving group on the oxazole ring, direct nucleophilic substitution is not a primary reaction pathway under standard conditions. Nucleophilic addition to the oxazole ring would require harsh conditions and would disrupt the aromaticity of the system, making it energetically unfavorable.
Ring-Opening and Rearrangement Pathways (e.g., Cornforth rearrangement, Diels-Alder)
Cornforth Rearrangement: The Cornforth rearrangement is a characteristic thermal rearrangement of 4-acyloxazoles. wikipedia.org This reaction involves the exchange of the acyl group at C4 and the substituent at C5. wikipedia.org Since this compound does not possess an acyl group at the C4 position, it will not undergo a classical Cornforth rearrangement.
Diels-Alder Reaction: Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly with reactive dienophiles. researchgate.net These reactions are valuable for the synthesis of highly substituted pyridine (B92270) and furan derivatives. researchgate.net The participation of the oxazole ring in a Diels-Alder reaction would depend on the specific reaction conditions and the nature of the dienophile. Electron-withdrawing groups on the oxazole can enhance its diene character. researchgate.net
Transformations Involving the Furan Moiety
The furan ring is an electron-rich five-membered aromatic heterocycle. Its aromaticity is less pronounced than that of benzene, making it more susceptible to reactions that involve the disruption of the aromatic system, such as cycloadditions and electrophilic additions. quora.comchemicalbook.com
Cycloaddition Reactions (e.g., Diels-Alder)
The furan moiety readily participates as a diene in Diels-Alder reactions with electron-deficient dienophiles. quora.comderpharmachemica.com This reactivity is a cornerstone of furan chemistry and is utilized in the synthesis of a wide array of complex molecules. nih.gov For this compound, the furan ring is expected to be the active component in such cycloadditions.
The reaction with a dienophile, such as maleic anhydride (B1165640), would lead to the formation of an oxabicyclic adduct. The stereochemical outcome of these reactions, favoring either the endo or exo adduct, is influenced by kinetic and thermodynamic factors, as well as the substituents on both the furan and the dienophile. rsc.org The presence of the bulky oxazolylpropanoic acid substituent at the 2-position of the furan may introduce steric hindrance, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition.
A study on the cycloaddition of 5-hydroxymethyl-furan-2-nitrileoxide demonstrated that the furan ring could participate in a [4+2] Diels-Alder reaction with a second equivalent of dimethylacetylene dicarboxylate after an initial [3+2] cycloaddition. researchgate.net This highlights the capability of substituted furans to undergo such transformations.
Table 1: Expected Diels-Alder Reactivity of the Furan Moiety
| Dienophile | Expected Product | Reaction Conditions |
|---|---|---|
| Maleic Anhydride | Oxabicyclic Adduct | Thermal or Lewis Acid Catalysis |
| Dimethyl Acetylenedicarboxylate | Substituted Benzene Derivative (after aromatization) | High Temperature |
Electrophilic Attack on the Furan Ring
The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution on furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance involving the oxygen atom. quora.comchegg.compearson.com
In this compound, the C2 position of the furan ring is substituted with the oxazole group. The remaining unsubstituted positions are C3, C4, and C5. Due to the directing effect of the oxygen atom, electrophilic attack is strongly favored at the C5 position. The oxazole substituent at C2 is generally considered to be electron-withdrawing, which would deactivate the furan ring to some extent, but the inherent high reactivity of the furan should still allow for electrophilic substitution at the C5 position under appropriate conditions.
Reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid have been shown to proceed via electrophilic attack on the arene by a protonated furan species. nih.gov This indicates that the furan ring can be involved in electrophilic processes.
Table 2: Regioselectivity of Electrophilic Attack on the Furan Moiety
| Electrophile (E+) | Most Probable Site of Attack | Rationale |
|---|---|---|
| Nitronium ion (NO₂⁺) | C5 | Stabilization of the cationic intermediate by the furan oxygen. |
| Bromonium ion (Br⁺) | C5 | Established preference for α-substitution in furans. |
Oxidation and Reduction Pathways of Furan
The furan moiety is arguably the most susceptible part of the scaffold to oxidative degradation. Its reactivity is significantly higher than that of the oxazole or the saturated propanoic acid chain. derpharmachemica.com
Oxidation: The vapor-phase catalytic oxidation of furan and its derivatives, typically using vanadium-based catalysts (e.g., V₂O₅) at high temperatures (290-410 °C), is a well-established industrial process that leads to the formation of maleic anhydride or maleic acid. researchgate.net The reaction mechanism is believed to proceed through the formation of an endoperoxide intermediate. researchgate.net For substituted furans, side-chain oxidation can occur first, followed by decarboxylation to yield furan, which then oxidizes to maleic acid. researchgate.net
In the context of this compound, such harsh conditions would likely lead to the complete degradation of the molecule. Under milder, solution-phase conditions, various reagents can effect the oxidation of the furan ring. For instance, oxidation with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the furan ring, potentially yielding dicarboxylic acid derivatives. youtube.com The furan ring can be used as a masked 1,4-dicarbonyl equivalent, which can be revealed through oxidative cleavage. youtube.com
| Reaction Type | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Vapor-Phase Catalytic Oxidation | O₂, Vanadium-based catalyst (e.g., V₂O₅), 290-410 °C | Maleic anhydride / Maleic acid | researchgate.net |
| Ozonolysis | 1. O₃; 2. Reductive or oxidative workup | Ring-opened dicarbonyl or dicarboxylic acid derivatives | youtube.com |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Tetrahydrofuran derivative | nih.gov |
Reactions of the Propanoic Acid Functional Group
The propanoic acid side chain, -CH₂CH₂COOH, provides a reactive handle for a variety of standard carboxylic acid transformations. These reactions are fundamental in organic synthesis for creating derivatives with modified physical, chemical, and biological properties.
Esterification: The conversion of the carboxylic acid to an ester is a common and crucial transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄ or TsOH), is a standard method. masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For a molecule like this compound, care must be taken as the furan ring can be sensitive to strongly acidic conditions. rug.nl Alternative, milder methods using coupling agents could also be employed.
Amidation: The formation of amides from the carboxylic acid is another key reaction, often achieved by activating the carboxylic acid followed by reaction with an amine. lookchemmall.com Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com These methods are generally mild and compatible with the heterocyclic rings in the molecule. ibs.re.kr Direct amidation can also be achieved under specific catalytic conditions. ibs.re.kr
Decarboxylation: While the decarboxylation of a simple propanoic acid requires harsh conditions, the presence of the furan and oxazole rings could influence this reaction. For instance, furoic acid can be converted to furan via decarboxylation upon heating. researchgate.net Although the propanoic acid in the target molecule is not directly attached to the aromatic ring, certain catalytic systems or reaction pathways, potentially involving intramolecular interactions, could facilitate the removal of CO₂. However, this is generally not a facile reaction for saturated carboxylic acids without specific activating groups.
| Reaction | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) | masterorganicchemistry.com |
| Amidation (via coupling agent) | Amine (e.g., RNH₂), Coupling agent (e.g., DCC) | Amide (-CONHR) | lookchemmall.com |
| Decarboxylation | Heat, often with a catalyst (e.g., copper) | Alkane (loss of CO₂) | researchgate.net |
Interplay of Reactive Sites within the Hybrid Scaffold
The reactivity of the this compound molecule is not simply the sum of its parts; the functional groups influence one another.
Electronic Effects: The furan ring is an electron-donating system, which can increase the electron density on the attached oxazole ring. Conversely, the oxazole ring is less aromatic and more electron-withdrawing than furan. This electronic interplay affects the susceptibility of each ring to electrophilic or nucleophilic attack. Furan is considerably more reactive towards electrophiles than oxazole. derpharmachemica.com The ease of halogen displacement on an oxazole ring is C2 > C4 > C5, indicating the C2 position, where the propanoic acid is attached, is the most activated towards nucleophilic substitution if a leaving group were present. derpharmachemica.com
Steric Hindrance: The propanoic acid chain at the C2 position of the oxazole ring can sterically hinder reactions at the adjacent nitrogen (N3) and C4 positions of the oxazole ring.
Competitive Reactions: Under certain conditions, the different reactive sites can compete. For example, in a strong acid, protonation could occur at the oxazole nitrogen or the carbonyl oxygen of the propanoic acid. nih.govmdpi.com In an oxidation reaction, the furan ring is the most likely site of initial attack over the more robust oxazole ring or the saturated alkyl chain. semanticscholar.orgresearchgate.net
Kinetic and Thermodynamic Studies of Key Reactions
Thermodynamics: The thermodynamic properties of furan-2-carboxylic acid and 3-(2-furyl)-2-propenoic acid have been determined experimentally. researchgate.net These studies provide data on standard enthalpies of combustion, formation, and sublimation, which are fundamental to understanding the stability of the furan-acid system. researchgate.net Such data can be used in computational models to estimate the thermodynamic parameters for the target molecule and its reaction intermediates and products. For example, the esterification of benzoic acid is a reversible reaction, and its equilibrium constant can be determined to understand the thermodynamic favorability of the process.
Kinetics: Kinetic modeling of furan pyrolysis has shown that its decomposition is primarily controlled by unimolecular reactions. researchgate.net Studies on the reactions of 3-(furan-2-yl)propenoic acids with arenes in superacid have been conducted, providing insight into the reaction rates and the nature of the reactive cationic intermediates. nih.govresearchgate.net The rates of esterification and amidation reactions are highly dependent on the catalyst, temperature, and specific substrates used. For Fischer esterification, the reaction rate is dependent on the concentration of the acid catalyst and the steric hindrance around the carboxylic acid and alcohol. masterorganicchemistry.com Kinetic studies would be essential to optimize reaction conditions, for instance, to achieve selective esterification of the propanoic acid group without causing degradation of the furan ring.
An article on the mechanistic biological investigations of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific molecule did not yield any information regarding its molecular targets, enzyme inhibition, receptor binding, modulation of cellular pathways, or computational docking studies.
The search results did provide information on related compounds, such as other furan and oxazole derivatives, but contained no specific data for "this compound" itself. Therefore, in adherence to the strict instructions to focus solely on the requested compound and the provided outline, the generation of a detailed and accurate article is not possible.
Mechanistic Biological Investigations Molecular Level, in Vitro/cellular Contexts
Computational Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Binding Mode Predictions and Interaction Analysis
Information regarding the binding mode and specific molecular interactions of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid with any biological receptor is not currently documented in published research. Molecular docking and simulation studies, which are standard computational methods to predict these interactions, have not been reported for this compound.
Conformational Stability of Ligand-Receptor Complexes
There is no available data from experimental or computational studies, such as molecular dynamics simulations, that would describe the conformational stability of a complex between this compound and a biological target. Such studies are essential for understanding the dynamics and strength of the ligand-receptor interaction over time.
Theoretical and Computational Chemistry Studies of 3 5 Furan 2 Yl 1,3 Oxazol 2 Yl Propanoic Acid
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. The distribution of electrons in 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid is influenced by the constituent furan (B31954), oxazole (B20620), and propanoic acid moieties. Both furan and oxazole are five-membered aromatic heterocyclic rings. The oxygen atom in the furan ring and the oxygen and nitrogen atoms in the oxazole ring contribute lone pairs of electrons to the π-system, affecting the electron density distribution. tandfonline.com
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to determine the energies of these orbitals. For molecules containing furan and oxazole rings, the HOMO is often delocalized over the electron-rich heterocyclic systems, while the LUMO is also typically distributed across these rings. In the case of this compound, the carboxylic acid group can also influence the electronic properties.
Table 1: Representative Frontier Orbital Energies for Analogous Heterocyclic Systems
| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Furan (Theoretical) | -8.88 | 1.44 | 10.32 |
| Oxazole (Theoretical) | -9.6 | 1.1 | 10.7 |
| Substituted Oxazoles | -5.0 to -6.5 | -0.5 to -2.0 | 3.0 to 6.0 |
| Substituted Furans | -5.5 to -7.0 | -1.0 to -2.5 | 3.0 to 6.0 |
Note: The values in this table are illustrative and are based on typical ranges found in computational studies of substituted furan and oxazole derivatives. The exact values for this compound would require specific calculations.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and physical properties. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local energy minima corresponding to different stable conformers.
The rotation around the C-C bond connecting the furan and oxazole rings.
The rotation around the C-C bonds of the propanoic acid side chain.
Computational methods can be employed to perform a systematic conformational search to identify the most stable conformers and the transition states that separate them. This process, known as energy landscape mapping, provides a detailed understanding of the molecule's flexibility and the energy barriers for conformational changes. Such studies have been conducted on similar benzoxazole derivatives, revealing multiple stable conformers. researchgate.net
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Flexibility |
| τ1 (C-C-C-N) | Rotation between the furan and oxazole rings | The planarity of the conjugated system may be favored, but some rotation is expected. |
| τ2 (C-C-C-C) | Rotation of the propanoic acid chain relative to the oxazole ring | High degree of rotational freedom. |
| τ3 (C-C-C=O) | Rotation around the C-C bond of the carboxylic acid group | Can influence hydrogen bonding patterns. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the most likely sites for chemical reactions and the pathways they might follow. For this compound, the furan ring is expected to be the most reactive site for electrophilic substitution due to its electron-rich nature. Furan is also known to participate in Diels-Alder cycloaddition reactions. mdpi.com The oxazole ring is generally less reactive towards electrophiles than furan but can undergo reactions at the C2, C4, and C5 positions depending on the reagents and conditions. derpharmachemica.com
DFT calculations can be used to model the reaction mechanisms of, for example, electrophilic attack on the furan ring. By calculating the activation energies for different possible reaction pathways, the most favorable pathway can be identified. For instance, studies on the reaction of furan derivatives with various reagents have elucidated the preferred reaction mechanisms and the influence of substituents. semanticscholar.orgresearchgate.net The carboxylic acid group of the propanoic acid chain can also undergo typical reactions such as esterification.
Intermolecular Interaction Analysis: Hydrogen Bonding and Pi-Stacking
In the solid state and in biological systems, intermolecular interactions play a crucial role in determining the structure and function of molecules. For this compound, several types of non-covalent interactions are possible.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the C=O group). This can lead to the formation of hydrogen-bonded dimers or chains. The nitrogen atom in the oxazole ring can also act as a hydrogen bond acceptor. researchgate.net
Computational studies on similar heterocyclic compounds have shown the importance of both hydrogen bonding and π-stacking in their crystal packing. mdpi.comnih.gov The interplay between these interactions can be complex and directional. rsc.org
Table 3: Potential Intermolecular Interactions
| Interaction Type | Donor/Acceptor Groups | Expected Strength |
| Hydrogen Bonding | -COOH (donor and acceptor), Oxazole N (acceptor) | Strong |
| Pi-Stacking | Furan ring, Oxazole ring | Moderate |
| Van der Waals | Entire molecule | Weak but collectively significant |
Quantum Chemical Descriptors for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science. nih.gov
Quantum chemical descriptors, which are numerical values representing various electronic and structural properties of a molecule, are often used in the development of QSAR/QSPR models. nih.gov For this compound, a range of descriptors can be calculated using computational methods. These descriptors can then be correlated with experimental data to build predictive models.
Table 4: Relevant Quantum Chemical Descriptors for QSAR/QSPR
| Descriptor | Definition | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Polarizability | Measure of the deformability of the electron cloud | Important for understanding non-covalent interactions. |
| Electrostatic Potential | The charge distribution around the molecule | Identifies regions prone to electrophilic or nucleophilic attack. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance | Related to molecular volume and intermolecular forces. |
These descriptors, among others, can provide a quantitative basis for understanding how structural modifications to this compound might affect its biological activity or physical properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 5 Furan 2 Yl 1,3 Oxazol 2 Yl Propanoic Acid Derivatives
Systematic Modification of the Furan (B31954) Moiety and its Impact on Mechanistic Activity
The furan ring is a key structural component in many pharmacologically active compounds. Its electron-rich nature and aromaticity contribute to interactions with biological targets. ijabbr.com Modifications to the furan moiety in related heterocyclic systems have been shown to significantly influence their biological profiles.
Systematic modifications of the furan ring can be explored to probe its role in the mechanistic activity of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid. Key modifications could include the introduction of substituents at various positions on the furan ring. For instance, the introduction of electron-withdrawing or electron-donating groups could alter the electronic properties of the entire molecule, potentially affecting its binding affinity to target proteins.
In studies of other furan-containing compounds, the addition of a 5-nitro group has been reported to have in vivo mutagenic properties in some contexts. The substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. semanticscholar.org For example, in a series of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety, various substitutions on a phenyl ring attached to the furan were found to significantly impact α-glucosidase inhibitory activity.
To illustrate the potential effects of furan modification, the following table presents hypothetical data based on general SAR principles observed in other classes of furan derivatives.
| Furan Moiety Modification | Hypothetical Impact on Mechanistic Activity | Rationale |
|---|---|---|
| Introduction of a methyl group | May increase lipophilicity, potentially enhancing cell membrane permeability. | Based on general observations of increased lipophilicity with alkyl substitutions. |
| Introduction of a nitro group | Could enhance electron-withdrawing properties, possibly altering binding interactions. | Nitro groups are known to be strong electron-withdrawing groups. |
| Replacement of furan with thiophene | May alter the electronic and steric profile, leading to different biological activities. | Thiophene is a common bioisostere for furan. |
Variations on the 1,3-Oxazole Ring and their Structure-Function Implications
The 1,3-oxazole ring serves as a central scaffold in many biologically active molecules, and its substitution pattern is crucial for delineating its pharmacological effects. nih.gov The oxazole (B20620) ring is considered to be derived from furan by the replacement of a methine group at the 3-position with an azomethine nitrogen. This introduces a weakly basic nitrogen atom, which can participate in hydrogen bonding and other interactions.
Variations on the 1,3-oxazole ring of this compound could involve substitution at the C4 and C5 positions. In other oxazole-containing compounds, substitutions at the C2 and C4 positions have been shown to be vital for their activity. The reactivity of the oxazole ring shows that the acidity of a hydrogen atom decreases in the order C2 > C5 > C4.
The following interactive data table illustrates potential structure-function implications of modifying the 1,3-oxazole ring, based on findings from related heterocyclic systems.
| 1,3-Oxazole Ring Variation | Potential Structure-Function Implication | Supporting Evidence from Related Compounds |
|---|---|---|
| Substitution with a phenyl group at C4 | May introduce steric hindrance or provide additional hydrophobic interactions, potentially altering target selectivity. | The presence of a phenyl ring at the C2 position of an oxazolone (B7731731) ring is known to play an imperative role in its activity. |
| Introduction of an amino group at C2 | Could act as a hydrogen bond donor, potentially enhancing binding affinity to a biological target. | Amino groups are well-known hydrogen bond donors in ligand-receptor interactions. |
| Replacement of the oxazole ring with a thiazole (B1198619) ring | May lead to altered metabolic stability and different biological activities due to the presence of a sulfur atom. | Thiazole is a common bioisostere of oxazole. |
Alterations to the Propanoic Acid Side Chain: Effect on Chemical and Mechanistic Biological Profiles
The propanoic acid side chain provides a carboxylic acid functional group, which is often crucial for the biological activity of many compounds. This group can participate in hydrogen bonding and ionic interactions with biological targets. Alterations to this side chain can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.
Key modifications to the propanoic acid side chain of this compound could include esterification, amidation, or changing the length of the alkyl chain. Esterification or amidation would neutralize the negative charge of the carboxylate, which could affect its interaction with target proteins and alter its solubility and cell permeability.
In a study of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, both the carboxylic acid and ester forms demonstrated antimicrobial activity. mdpi.comnih.gov This suggests that while the free carboxylic acid is not always essential for activity, its modification can influence the potency and spectrum of action.
The following table outlines potential effects of altering the propanoic acid side chain, based on general medicinal chemistry principles.
| Propanoic Acid Side Chain Alteration | Predicted Effect on Chemical and Mechanistic Biological Profiles | Rationale |
|---|---|---|
| Esterification (e.g., methyl ester) | Increased lipophilicity, which may enhance cell membrane penetration but could reduce solubility in aqueous media. May act as a prodrug. | Esterification masks the polar carboxylic acid group. |
| Amidation (e.g., with an amino acid) | Can introduce new interaction points (e.g., hydrogen bonding) and alter the solubility and metabolic stability. | Amides have different electronic and steric properties compared to carboxylic acids. |
| Chain extension (e.g., butanoic acid) | May alter the positioning of the carboxylic acid group relative to the rest of the molecule, potentially affecting binding to the target. | The length of the linker can be critical for optimal interaction with a binding site. |
Design and Synthesis of Analogues for SAR/SPR Probing
The rational design and synthesis of analogues are fundamental to understanding the SAR and SPR of a lead compound. For this compound, a systematic approach to analogue design would involve modifying each of the three key structural components: the furan moiety, the oxazole ring, and the propanoic acid side chain.
Synthetic strategies for furan and oxazole derivatives are well-established. Furan derivatives can be prepared through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. digitaloceanspaces.com Oxazole rings can be synthesized via several routes, such as the Robinson-Gabriel synthesis from 2-acylaminoketones or the van Leusen reaction from aldehydes and tosylmethyl isocyanide (TosMIC). digitaloceanspaces.com
The synthesis of analogues of this compound would likely involve a convergent approach, where the furan and oxazole-propanoate fragments are synthesized separately and then coupled. For example, a furan-containing starting material could be used to construct the 5-(furan-2-yl)oxazole core, which is then elaborated with the propanoic acid side chain.
A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives utilized the condensation of furan-2-carbaldehydes with malonic acid to form 3-(furan-2-yl)propenoic acids, which were then further modified. mdpi.com A similar approach could be envisioned for the synthesis of analogues of the target compound.
The following table provides examples of analogue design strategies for SAR/SPR probing.
| Analogue Design Strategy | Targeted Structural Moiety | Purpose of Modification |
|---|---|---|
| Introduction of various substituents (e.g., -CH3, -Cl, -OCH3) at the 5-position of the furan ring. | Furan Moiety | To investigate the electronic and steric requirements for activity at this position. |
| Synthesis of C4-substituted oxazole analogues. | 1,3-Oxazole Ring | To explore the impact of substitution on the central heterocyclic ring. |
| Preparation of a homologous series with varying alkyl chain lengths (e.g., acetic, butanoic, pentanoic acid). | Propanoic Acid Side Chain | To determine the optimal distance between the heterocyclic core and the carboxylic acid group for biological activity. |
Development of Predictive Models (QSAR/QSPR) for Mechanistic Biological Activity or Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net The development of such models for this compound derivatives could provide valuable insights into their mechanism of action and guide the design of more potent and selective analogues.
The development of a QSAR/QSPR model for this compound derivatives would involve several steps:
Data Set Preparation: A series of analogues would need to be synthesized and their biological activity or property of interest measured.
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
The following table lists some common descriptors that could be used in a QSAR/QSPR study of these compounds.
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, partial atomic charges | Describes the electronic properties and reactivity of the molecule. |
| Steric | Molecular weight, molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, which influences its absorption and distribution. |
| Topological | Connectivity indices, shape indices | Describes the branching and connectivity of the molecule. |
Advanced Research Applications and Future Directions for 3 5 Furan 2 Yl 1,3 Oxazol 2 Yl Propanoic Acid
Utility as a Synthetic Building Block in Complex Molecule Synthesis
The rich chemical functionality of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid makes it a versatile precursor for the synthesis of more complex molecules. Each component of the molecule offers a handle for distinct chemical transformations, enabling chemists to build elaborate molecular architectures.
The propanoic acid group is a primary site for modification. Standard carboxylic acid chemistry allows for its conversion into a wide array of functional groups, including esters, amides, acid chlorides, and anhydrides. These transformations are fundamental for creating libraries of compounds for drug discovery or for linking the molecule to other substrates.
The furan (B31954) ring is an electron-rich aromatic heterocycle that can undergo electrophilic substitution reactions. It is also known to participate in cycloaddition reactions, such as the Diels-Alder reaction, which can be used to construct complex polycyclic systems. semanticscholar.orgThe reactivity of the furan ring allows for the introduction of additional substituents, further diversifying the molecular structure. researchgate.net
The oxazole (B20620) ring is a stable aromatic system. While less reactive towards electrophilic substitution than furan, it can undergo reactions at the C2, C4, and C5 positions, often requiring specific conditions. semanticscholar.orgThe nitrogen atom in the oxazole ring can be alkylated or acylated. The stability of the oxazole core makes it a reliable scaffold in multi-step syntheses. nih.govThe synthesis of the furan-oxazole core itself can be achieved through various methods, such as the Van Leusen reaction, which couples formyl-furans with tosylmethyl isocyanide (TosMIC). nih.gov
Table 1: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Products |
| Propanoic Acid | Esterification | Methyl/Ethyl esters |
| Propanoic Acid | Amidation | Primary/Secondary/Tertiary amides |
| Propanoic Acid | Reduction | 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propan-1-ol |
| Furan Ring | Electrophilic Substitution | Halogenated, nitrated, or acylated furan derivatives |
| Furan Ring | Diels-Alder Reaction | Polycyclic adducts |
| Oxazole Ring | Lithiation/Substitution | Substituted oxazole derivatives |
The combination of these reactive sites allows for a modular approach to synthesis, where each part of the molecule can be functionalized selectively to achieve a target structure with desired properties.
Potential as a Mechanistic Probe in Biochemical Systems
The unique structural and electronic properties of this compound suggest its potential use as a mechanistic probe in biochemical systems. Both furan and oxazole moieties are found in a variety of biologically active natural products and synthetic compounds. thepharmajournal.com
The rigid, planar structure of the linked furan and oxazole rings can serve as a scaffold to position the propanoic acid chain in a specific orientation. This is particularly useful for probing the active sites of enzymes where substrate specificity is dependent on precise geometry. The carboxylic acid group can mimic the carboxylate of natural substrates, potentially acting as a competitive inhibitor for enzymes like proteases or carboxylases.
Furthermore, the conjugated π-system of the furan-oxazole core can impart fluorescent properties to the molecule. nih.govThis intrinsic fluorescence could be sensitive to the local microenvironment, such as polarity or the presence of specific ions or biomolecules. nih.govChanges in the fluorescence emission spectrum upon binding to a biological target could be used to study binding kinetics and conformational changes in real-time, making it a valuable tool for high-throughput screening and mechanistic studies. researchgate.net
Exploration in Materials Science: Precursors for Polymers or Functional Materials
The structure of this compound is well-suited for applications in materials science, particularly as a monomer for the synthesis of novel polymers.
The carboxylic acid function of the propanoic acid group enables its participation in step-growth polymerization. It can be polymerized with diols or diamines to form polyesters and polyamides, respectively. The rigid furan-oxazole unit incorporated into the polymer backbone would be expected to impart thermal stability and specific mechanical properties to the resulting material.
The furan moiety itself is a key building block for renewable and functional polymers. nih.govFuran-based polymers are known for their potential in creating materials with unique electronic and optical properties. rsc.orgacs.orgThe conjugated system spanning the furan and oxazole rings could lead to polymers with semiconducting or photoluminescent properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.orgThe ability to tune the electronic properties by modifying the oligofuran building blocks further enhances their potential in this area. rsc.org
Additionally, the Diels-Alder reaction of the furan ring is reversible, which can be exploited to create self-healing or thermally responsive materials. A polymer containing this furan-oxazole monomer could be cross-linked via a Diels-Alder reaction, and these cross-links could be broken upon heating and reformed upon cooling, allowing the material to repair damage.
Role in Catalyst Design or Ligand Development
The presence of multiple heteroatoms (two oxygen atoms and one nitrogen atom) in this compound makes it an attractive candidate for use as a ligand in coordination chemistry and catalyst design. These heteroatoms can act as Lewis basic sites to coordinate with metal ions.
The nitrogen atom of the oxazole ring and the oxygen atom of the furan ring are potential coordination sites. The carbonyl oxygen of the propanoic acid group can also participate in coordination, allowing the molecule to act as a bidentate or even a tridentate ligand. The specific coordination mode would depend on the metal center and the reaction conditions.
Table 2: Potential Metal Coordination Modes
| Coordinating Atoms | Potential Ligand Type |
| Oxazole-N, Furan-O | Bidentate |
| Oxazole-N, Carboxylate-O | Bidentate |
| Oxazole-N, Furan-O, Carboxylate-O | Tridentate |
Metal complexes of such ligands could find applications in catalysis. Chiral versions of oxazole-containing ligands are widely used in asymmetric catalysis to produce enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. acs.orgBy introducing chirality into the this compound structure, for example, in the propanoic acid chain, it could be developed into a chiral ligand for asymmetric synthesis. The electronic properties of the furan and oxazole rings can also influence the catalytic activity of the metal center.
Emerging Methodologies for Studying Furan-Oxazole-Propanoic Acid Hybrids
The characterization and study of complex molecules like this compound rely on a suite of modern analytical and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure. Characteristic chemical shifts for the protons and carbons on the furan and oxazole rings can confirm the connectivity of the molecule. mdpi.com
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition. mdpi.com
Infrared (IR) Spectroscopy helps to identify the functional groups present, such as the characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the C=N and C-O stretches of the heterocyclic rings.
UV-Visible and Fluorescence Spectroscopy are used to study the electronic transitions and photophysical properties of the conjugated furan-oxazole system. acs.orgmdpi.comThese techniques are crucial for evaluating its potential as a fluorescent probe or in optoelectronic materials.
Computational Chemistry:
Density Functional Theory (DFT) and other quantum chemical calculations are increasingly used to predict the geometric, electronic, and spectroscopic properties of such molecules. nih.govThese theoretical studies can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules, guiding experimental design. researchgate.net
Analytical Techniques:
Methods like absorptiometry and bromination have been traditionally used for the quantitative analysis of furan derivatives. psu.eduThese can be adapted for quality control and reaction monitoring.
Future Research Opportunities and Challenges in the Chemistry of Such Polyfunctional Compounds
The field of polyfunctional compounds like this compound is ripe with opportunities, though it is not without its challenges.
Opportunities:
Medicinal Chemistry: The combination of furan and oxazole rings, both known pharmacophores, presents a vast chemical space for the development of new therapeutic agents. Systematic derivatization of the core structure could lead to the discovery of potent and selective drugs. researchgate.netutripoli.edu.ly
Sustainable Chemistry: With furan derivatives being accessible from biomass, this molecule can serve as a platform for creating sustainable polymers and materials, reducing reliance on petrochemical feedstocks. nih.gov
Advanced Materials: The development of novel functional materials with tailored electronic, optical, and self-healing properties based on this molecular scaffold is a promising area of research.
Challenges:
Selective Synthesis: A major challenge lies in the selective functionalization of one reactive site in the presence of others. For example, performing a reaction on the furan ring without affecting the propanoic acid group or the oxazole ring requires the development of highly specific reaction conditions or the use of protecting group strategies.
Stability: The furan ring can be sensitive to strong acids and oxidizing agents, which could limit the scope of applicable synthetic methods. acs.orgEnsuring the stability of the molecule during synthesis, purification, and application is a critical consideration.
Scalability: Developing synthetic routes that are efficient, cost-effective, and scalable is essential for the practical application of this compound and its derivatives in materials science or as pharmaceutical intermediates.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
